molecular formula C14H9F4NO3 B15090512 Methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate

Methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate

Cat. No.: B15090512
M. Wt: 315.22 g/mol
InChI Key: AIOUEMOSFZERBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C, and the reaction time can vary from a few hours to overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes or receptors, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate is unique due to its specific substitution pattern and the presence of both fluorine and trifluoromethoxy groups.

Properties

Molecular Formula

C14H9F4NO3

Molecular Weight

315.22 g/mol

IUPAC Name

methyl 5-fluoro-2-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylate

InChI

InChI=1S/C14H9F4NO3/c1-21-13(20)10-6-12(19-7-11(10)15)8-2-4-9(5-3-8)22-14(16,17)18/h2-7H,1H3

InChI Key

AIOUEMOSFZERBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1F)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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